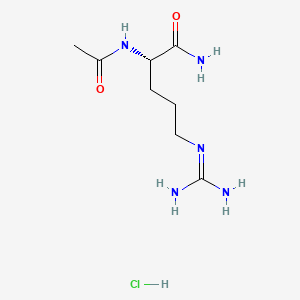

AC-Arg-NH2 2hcl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

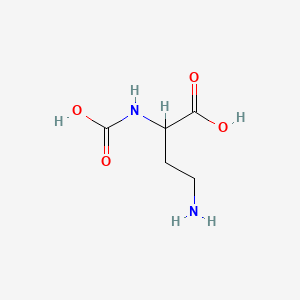

AC-Arg-NH2 2HCl, also known as N-acetyl-L-arginine hydrochloride, is an amino acid derivative commonly used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 211.7 g/mol. This compound is used in a variety of biochemical and physiological experiments, and has been found to have a range of potential applications. In

科学的研究の応用

Activated Carbon in Water Treatment

Activated carbon (AC) is extensively used in water treatment for removing contaminants due to its high adsorption capacity, mechanical strength, and availability of functional groups. The integration of AC with biological macromolecules like chitosan and alginate has been explored to enhance its cost-effectiveness and recovery, demonstrating high efficiency in removing dyes and heavy metals from water (Quesada et al., 2020). This suggests potential for AC-Arg-NH2 2HCl in similar applications where its unique properties could contribute to water purification technologies.

Environmental Applications

The use of waste materials for producing activated carbon (AC) offers a sustainable method to address environmental pollution by treating micropollutants in the aqueous phase. This approach not only provides a cost-effective solution for producing AC but also contributes to the removal of organic pollutants, dyes, volatile organic compounds, and heavy metals from water, showcasing AC's versatility and efficiency in environmental remediation (Dias et al., 2007).

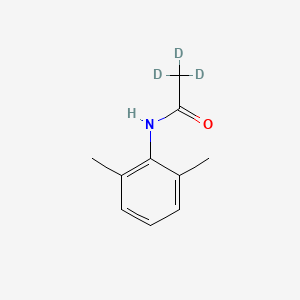

Coordination Chemistry and Biological Properties

The review on 1-(acyl/aroyl)-3-(substituted) thioureas highlights their extensive applications as ligands in coordination chemistry, demonstrating their role in influencing intra- and intermolecular hydrogen-bonding interactions and their potential applications in biological contexts (Saeed et al., 2014). This area of research opens up possibilities for exploring this compound in coordination chemistry and its biological applications, given the compound's potential for similar interactions.

Acrylamide in Food Industry

Research on acrylamide, a compound with similarities in chemical behavior to this compound, focuses on its formation in foods and its potential health effects. Understanding the chemistry and biochemistry of acrylamide, including its formation mechanisms and toxicological properties, is crucial for mitigating its presence in the diet and for ensuring food safety (Friedman, 2003). This research could inform studies on this compound, particularly in applications related to food science and toxicology.

作用機序

Target of Action

AC-Arg-NH2 2hcl, also known as L-Argininamide dihydrochloride, is a derivative of the amino acid arginine . It has been reported to be used in the preparation of propolis purification materials and an active hexapeptide containing six amino acids

Mode of Action

Arg-rich ultra-short cationic antimicrobial lipopeptides (uscls), based on the arg-x-trp-arg-nh2 peptide moiety, have been shown to exhibit excellent antimicrobial activity against clinically pathogenic microorganisms . They interact with bacterial membranes

生化学分析

Cellular Effects

It is known that arginine, the parent compound of AC-Arg-NH2 2hcl, plays a crucial role in cellular functions such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that arginine and its derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is known that arginine, the parent compound of this compound, is involved in several metabolic pathways .

特性

IUPAC Name |

(2S)-2-acetamido-5-(diaminomethylideneamino)pentanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N5O2.ClH/c1-5(14)13-6(7(9)15)3-2-4-12-8(10)11;/h6H,2-4H2,1H3,(H2,9,15)(H,13,14)(H4,10,11,12);1H/t6-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRKLBQSEPVNMY-RGMNGODLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCN=C(N)N)C(=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[2.2.1]heptane, 7-methylene-2-(1-methylethyl)- (9CI)](/img/no-structure.png)

![2-Bromo-1-[(2S,3R)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B589937.png)